molecular formula C17H20N4OS2 B11182460 6,6-dimethyl-2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6,6-dimethyl-2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11182460
M. Wt: 360.5 g/mol
InChI Key: YGNFDCAKJDRVOF-UHFFFAOYSA-N
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Description

6,6-dimethyl-2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazoloquinazolinone core, a thiophene ring, and multiple methyl and methylsulfanyl groups

Preparation Methods

The synthesis of 6,6-dimethyl-2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the triazoloquinazolinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazolinone core.

    Introduction of the thiophene ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Addition of methyl and methylsulfanyl groups: These groups are typically introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

6,6-dimethyl-2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazoloquinazolinone core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring and methyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions include sulfoxides, sulfones, reduced triazoloquinazolinones, and substituted derivatives.

Scientific Research Applications

6,6-dimethyl-2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to interact with microbial cell membranes or proteins may contribute to its antimicrobial properties.

Comparison with Similar Compounds

6,6-dimethyl-2-(methylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared with other similar compounds, such as:

    Triazoloquinazolinones: These compounds share the triazoloquinazolinone core but may differ in the substituents attached to the core

    Thiophene derivatives: Compounds with a thiophene ring exhibit diverse chemical reactivity and biological activities

    Methylsulfanyl compounds: The presence of the methylsulfanyl group in the target compound contributes to its unique chemical reactivity, particularly in oxidation and substitution reactions. This distinguishes it from other triazoloquinazolinones without this group.

Properties

Molecular Formula

C17H20N4OS2

Molecular Weight

360.5 g/mol

IUPAC Name

6,6-dimethyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H20N4OS2/c1-9-5-6-24-14(9)13-12-10(7-17(2,3)8-11(12)22)18-15-19-16(23-4)20-21(13)15/h5-6,13H,7-8H2,1-4H3,(H,18,19,20)

InChI Key

YGNFDCAKJDRVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC

Origin of Product

United States

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